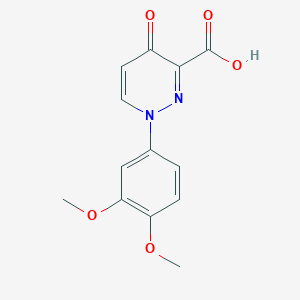
1-(3,4-Dimethoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-Dimethoxyphenyl)-4-oxopyridazine-3-carboxylic acid is a chemical compound that belongs to the class of pyridazine derivatives. These compounds are known for their diverse biological activities and potential applications in various fields, including medicinal chemistry and materials science. The presence of the dimethoxyphenyl group and the pyridazine ring in its structure contributes to its unique chemical properties and reactivity.
Preparation Methods
The synthesis of 1-(3,4-dimethoxyphenyl)-4-oxopyridazine-3-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of 3,4-dimethoxybenzaldehyde with appropriate hydrazine derivatives to form the pyridazine ring. This is followed by oxidation and carboxylation reactions to introduce the carboxylic acid group. Industrial production methods may involve optimized reaction conditions, such as the use of catalysts and controlled temperatures, to enhance yield and purity .
Chemical Reactions Analysis
1-(3,4-Dimethoxyphenyl)-4-oxopyridazine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or other reduced forms.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions, leading to the formation of various substituted derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Medicine: Its derivatives are explored for therapeutic applications, particularly in targeting specific enzymes and receptors.
Mechanism of Action
The mechanism of action of 1-(3,4-dimethoxyphenyl)-4-oxopyridazine-3-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to its observed biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial activity . The exact molecular targets and pathways depend on the specific biological context and the structure of the compound’s derivatives.
Comparison with Similar Compounds
1-(3,4-Dimethoxyphenyl)-4-oxopyridazine-3-carboxylic acid can be compared with other pyridazine derivatives and compounds containing the dimethoxyphenyl group:
3,4-Dimethoxyphenethylamine: This compound is structurally similar but lacks the pyridazine ring.
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: This compound contains both the dimethoxyphenyl group and a triazole ring, exhibiting different biological activities. The uniqueness of 1-(3,4-dimethoxyphenyl)-4-oxopyridazine-3-carboxylic acid lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C13H12N2O5 |
|---|---|
Molecular Weight |
276.24 g/mol |
IUPAC Name |
1-(3,4-dimethoxyphenyl)-4-oxopyridazine-3-carboxylic acid |
InChI |
InChI=1S/C13H12N2O5/c1-19-10-4-3-8(7-11(10)20-2)15-6-5-9(16)12(14-15)13(17)18/h3-7H,1-2H3,(H,17,18) |
InChI Key |
RYTOUSHVEVRLQA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C=CC(=O)C(=N2)C(=O)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















